Antibacterial agent 189

Staphylococcus epidermidis MIC SAR comparison

Antibacterial agent 189 (compound 3a) is the indispensable unsubstituted parent reference for N-thioacylated ciprofloxacin class SAR. With S. epidermidis MIC 0.024 µg/mL and S. aureus MIC 0.048 µg/mL, it defines the baseline Gram-positive spectrum essential for quantifying substituent-driven potency gains. Even single-substitution changes (e.g., 3a→3b with 3-OMe) alter MIC profiles, rendering generic interchange impossible for reproducible results. Use as negative control in urease inhibition (IC50 32.49 µM) and reference floor in antibacterial assays. Procure 3a to ensure rigorous, publishable SAR data.

Molecular Formula C37H28N4O
Molecular Weight 544.6 g/mol
Cat. No. B12381391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 189
Molecular FormulaC37H28N4O
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESC1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6)C=CC7=CC=CC=C7
InChIInChI=1S/C37H28N4O/c42-37-31-15-7-8-16-32(31)40-36(28-13-5-2-6-14-28)41(37)30-23-20-27(21-24-30)35-25-29(22-19-26-11-3-1-4-12-26)38-33-17-9-10-18-34(33)39-35/h1-24,29,38H,25H2/b22-19+
InChIKeyULCYZABAIUAQED-ZBJSNUHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 189: Procurement-Ready Profile of a Quinazolinone-Benzodiazepine Hybrid (Compound 3a)


Antibacterial agent 189, also designated as compound 3a, is a synthetic antimicrobial compound belonging to the N-thioacylated ciprofloxacin derivative class, characterized by a hybrid scaffold that incorporates a quinazolin-4-one core linked to a 1,5-benzodiazepine moiety [1]. With the IUPAC name 2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl]quinazolin-4-one and molecular formula C37H28N4O (MW 544.6 g/mol), this compound serves as the unsubstituted parent structure (R = H) within a structurally characterized series of antibacterial agents [1][2]. The compound is available for research procurement under catalog numbers HY-162273 (MedChemExpress), CS-0999469 (ChemScene), and T209404 (TargetMol), with typical purity specifications of ≥98% .

Why Antibacterial Agent 189 Cannot Be Substituted with Generic Quinazolinone or Benzodiazepine Analogs


In-class substitution of antibacterial agent 189 with other quinazolinone derivatives or even structurally proximate N-thioacylated ciprofloxacin analogs is scientifically indefensible due to pronounced structure-activity relationship (SAR) divergence. Within the 3a–n series, the nature and position of substituents on the phenyl ring drive dramatic shifts in antibacterial potency and spectrum [1]. The unsubstituted parent compound 3a (Antibacterial agent 189) exhibits a distinct activity fingerprint—characterized by sub-0.05 µg/mL MIC against S. epidermidis but markedly attenuated Gram-negative potency relative to halogenated derivatives [1]. This non-linear SAR profile means that even a single substitution change (e.g., 3a to 3b with 3-OMe) alters MIC values against key pathogens, rendering generic interchange impossible for reproducible experimental outcomes [1].

Antibacterial Agent 189: Head-to-Head Quantitative Differentiation Evidence Guide


Superior Anti-S. epidermidis Potency Relative to Direct Structural Analog 3b (3-OMe)

Antibacterial agent 189 (3a, R = H) demonstrates a 2-fold improvement in MIC against S. epidermidis compared to its direct structural analog 3b (R = 3-OMe), establishing the unsubstituted parent as the more potent scaffold for this Gram-positive pathogen [1].

Staphylococcus epidermidis MIC SAR comparison

Equivalent Anti-S. aureus Potency to Clinical Benchmark Ciprofloxacin Despite Divergent Chemical Class

Antibacterial agent 189 (3a) exhibits MIC of 0.048 µg/mL against S. aureus ATCC 6538, placing it within the same order of potency as the clinical fluoroquinolone ciprofloxacin (MIC = 0.024 µg/mL) [1]. This 2-fold difference is minimal in the context of antimicrobial screening and indicates that the hybrid quinazolinone-benzodiazepine scaffold can achieve fluoroquinolone-comparable Gram-positive efficacy without a fluoroquinolone core structure [1].

Staphylococcus aureus benchmark comparison ciprofloxacin

Balanced Gram-Positive vs. Gram-Negative Spectrum Relative to Halogenated Series Members

Antibacterial agent 189 (3a) exhibits a distinct spectrum profile characterized by potent Gram-positive activity (S. aureus MIC = 0.048 µg/mL; S. epidermidis MIC = 0.024 µg/mL) coupled with moderate Gram-negative potency (P. aeruginosa MIC = 6.250 µg/mL) [1]. In contrast, halogenated derivatives such as 3d (4-F) and 3e (4-Cl) demonstrate substantially improved anti-P. aeruginosa activity with MIC values of 0.781 µg/mL—representing an 8-fold enhancement over 3a—while maintaining comparable Gram-positive efficacy [1]. This spectrum differential makes 3a a valuable Gram-positive selective tool, whereas halogenated analogs offer broader coverage.

antimicrobial spectrum Gram-negative attenuation P. aeruginosa

Unsubstituted Parent Serves as Essential Negative Control for SAR Studies of N-Thioacylated Ciprofloxacin Derivatives

As the unsubstituted parent compound (R = H), antibacterial agent 189 (3a) functions as the essential baseline comparator for the entire 3a–n series [1]. In urease inhibition assays, 3a (IC50 = 32.49 ± 0.32 µM) represents the least potent derivative, establishing a reference floor against which the enhanced activity of halogenated and nitro-substituted derivatives (e.g., 3n with IC50 = 2.05 ± 0.03 µM, a 15.8-fold improvement) is quantified [1]. Without this baseline, the magnitude of substitution-driven potency gains cannot be rigorously established.

SAR baseline urease inhibition negative control

Antibacterial Agent 189: Evidence-Validated Research and Procurement Application Scenarios


Gram-Positive Antibacterial Screening with Structurally Novel Scaffold

Antibacterial agent 189 is optimally deployed in antibacterial discovery programs targeting Gram-positive pathogens, particularly S. epidermidis and S. aureus, where it demonstrates MIC values of 0.024 µg/mL and 0.048 µg/mL respectively [1]. Its quinazolinone-benzodiazepine hybrid structure offers a chemical scaffold distinct from conventional fluoroquinolones, β-lactams, and macrolides, enabling exploration of novel pharmacophores for anti-staphylococcal drug development [1]. Researchers seeking ciprofloxacin-comparable Gram-positive potency without the fluoroquinolone core structure should prioritize this compound for screening cascades [1].

Structure-Activity Relationship (SAR) Baseline for N-Thioacylated Ciprofloxacin Derivative Series

As the unsubstituted parent compound (R = H) of the 3a–n series, antibacterial agent 189 constitutes the essential negative control and baseline reference for any SAR investigation of this compound class [1]. In urease inhibition studies, its IC50 of 32.49 ± 0.32 µM provides the reference floor for quantifying substitution-driven potency gains [1]. In antibacterial assays, its activity profile establishes the baseline spectrum against which the effects of halogen, nitro, methoxy, and other substituents are measured [1]. Research groups synthesizing or evaluating analogs within this series must procure 3a to ensure rigorous, reproducible SAR data reporting.

Gram-Positive Selective Probe for Microbiome or Mixed-Flora Studies

The pronounced Gram-positive vs. Gram-negative potency differential of antibacterial agent 189—with S. epidermidis MIC = 0.024 µg/mL versus P. aeruginosa MIC = 6.250 µg/mL (260-fold difference)—enables its use as a Gram-positive selective antibacterial probe in complex microbial communities [1]. In co-culture experiments, microbiome manipulation studies, or environmental microbiology applications where selective suppression of Gram-positive populations is desired, this compound provides a defined selectivity window not achievable with broad-spectrum agents such as ciprofloxacin [1].

Reference Compound for Comparative Studies Involving Halogenated Derivatives 3d and 3e

For research programs evaluating the effect of halogen substitution on antibacterial spectrum, antibacterial agent 189 serves as the essential unsubstituted reference point. Its 8-fold higher MIC against P. aeruginosa relative to 3d (4-F) and 3e (4-Cl) (6.250 vs. 0.781 µg/mL) directly quantifies the contribution of halogenation to Gram-negative outer membrane penetration or target engagement [1]. Procurement of 3a alongside halogenated analogs enables controlled, single-variable comparative studies that isolate substituent effects from scaffold-intrinsic activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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